N-Carboxylate Melatonin Ethyl Ester
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Overview
Description
N-Carboxylate Melatonin Ethyl Ester is a derivative of melatonin, a hormone primarily released by the pineal gland that regulates the sleep-wake cycle
Mechanism of Action
Target of Action
N-Carboxylate Melatonin Ethyl Ester is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Melatonin is known to interact with melatonin receptors, which are involved in the regulation of circadian rhythms and immune activities
Biochemical Pathways
It is used in the preparation of 6-hydroxymelatonin , a human metabolite of melatonin . Melatonin is involved in many physiological processes, including the regulation of circadian rhythms and immune activities . It is synthesized mainly from the metabolism of tryptophan via serotonin .
Result of Action
Given its use in the preparation of 6-hydroxymelatonin , it may share some of the effects of melatonin, which include the regulation of circadian rhythms and immune activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-Carboxylate Melatonin Ethyl Ester are not well-studied. It is known that melatonin, a related compound, interacts with various enzymes, proteins, and other biomolecules. For instance, in mulberry leaves, two proteins, MaASMT4 and MaASMT20, were found to catalyze the conversion of N-acetylserotonin to melatonin
Cellular Effects
Melatonin, a related compound, has been shown to have significant effects on various types of cells and cellular processes . It is possible that this compound may have similar effects, but this has not been confirmed.
Molecular Mechanism
It is known that melatonin, a related compound, exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that melatonin, a related compound, has been studied in animal models, and its effects vary with different dosages
Metabolic Pathways
It is known that melatonin, a related compound, is involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Carboxylate Melatonin Ethyl Ester can be synthesized through the esterification of melatonin with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-Carboxylate Melatonin Ethyl Ester undergoes various chemical reactions, including hydrolysis, reduction, and substitution.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic hydrolysis of this compound results in the formation of melatonin and ethanol. Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group, forming amides or different esters.
Major Products: The major products formed from these reactions include melatonin, ethanol, and various substituted derivatives depending on the specific reagents used.
Scientific Research Applications
N-Carboxylate Melatonin Ethyl Ester is used in scientific research for its potential biological activities and as a precursor in the synthesis of other melatonin derivatives. Its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and as a tool to investigate melatonin-related pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the regulation of sleep and circadian rhythms.
Industry: Utilized in the production of pharmaceuticals and as a research chemical in various industrial applications.
Comparison with Similar Compounds
Melatonin: The parent compound, primarily involved in regulating sleep-wake cycles.
N-Acetyl-5-hydroxytryptamine: Another melatonin derivative with similar biological activities.
3-Indoleacetic Acid: A plant hormone with structural similarities to melatonin.
Uniqueness: N-Carboxylate Melatonin Ethyl Ester is unique due to its ester functional group, which imparts different chemical reactivity and potential biological activities compared to its parent compound, melatonin. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 3-(2-acetamidoethyl)-5-methoxyindole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-4-22-16(20)18-10-12(7-8-17-11(2)19)14-9-13(21-3)5-6-15(14)18/h5-6,9-10H,4,7-8H2,1-3H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGYDVCSRYZANP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C=C(C2=C1C=CC(=C2)OC)CCNC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464880 |
Source
|
Record name | AGN-PC-008FAG | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519186-54-0 |
Source
|
Record name | AGN-PC-008FAG | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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